molecular formula C21H18ClFN2O6 B4308184 ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Cat. No.: B4308184
M. Wt: 448.8 g/mol
InChI Key: LDIJWZANPYCUBL-UHFFFAOYSA-N
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Description

Ethyl 4-(1,3-benzodioxol-5-yl)-6-[(2-chloro-4-fluorophenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole, 2-chloro-4-fluorophenol, and ethyl acetoacetate. The synthesis may involve:

    Formation of the benzodioxole derivative: This step involves the reaction of 1,3-benzodioxole with suitable reagents to introduce the desired substituents.

    Coupling with 2-chloro-4-fluorophenol: This step involves the formation of an ether linkage between the benzodioxole derivative and 2-chloro-4-fluorophenol.

    Cyclization and esterification: The final steps involve cyclization to form the tetrahydropyrimidine ring and esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1,3-benzodioxol-5-yl)-6-[(2-chloro-4-fluorophenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings and the ester group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(1,3-benzodioxol-5-yl)-6-[(2-chloro-4-fluorophenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives and tetrahydropyrimidine esters. Examples include:

  • Ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • METHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Uniqueness

Ethyl 4-(1,3-benzodioxol-5-yl)-6-[(2-chloro-4-fluorophenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the specific combination of functional groups and the presence of both benzodioxole and tetrahydropyrimidine moieties

Properties

IUPAC Name

ethyl 4-(1,3-benzodioxol-5-yl)-6-[(2-chloro-4-fluorophenoxy)methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O6/c1-2-28-20(26)18-14(9-29-15-6-4-12(23)8-13(15)22)24-21(27)25-19(18)11-3-5-16-17(7-11)31-10-30-16/h3-8,19H,2,9-10H2,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIJWZANPYCUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC3=C(C=C2)OCO3)COC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 2
ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 3
ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 4
ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 5
ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

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